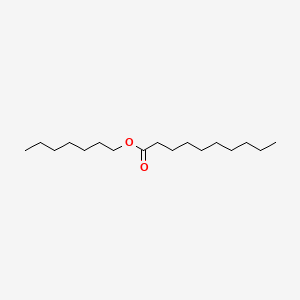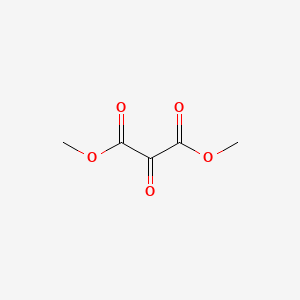
Dimethyl 2-oxomalonate
Vue d'ensemble
Description
Dimethyl 2-oxomalonate, also known as Diethyl oxomalonate or Diethyl mesoxalate, is the diethyl ester of mesoxalic acid . It is a highly active reactant in pericyclic reactions such as the Diels-Alder reactions, cycloadditions, or ene reactions .
Synthesis Analysis
The asymmetric synthesis of highly functionalized pyrrolidine derivatives with three contiguous stereogenic centers and bearing a trifluoromethyl group has been developed through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence .Molecular Structure Analysis
This compound has a molecular formula of C8H12O5. Its average mass is 188.178 Da and its monoisotopic mass is 188.068466 Da .Chemical Reactions Analysis
This compound exhibits high electrophilicity and accepts the nucleophilic addition of a less nucleophilic acid amide to afford N,O-hemiacetal .Applications De Recherche Scientifique
Neuroprotective Effects
Dimethyl 2-oxomalonate derivatives, such as dimethyl fumarate (BG00012), have shown promising results in neuroprotective applications. In studies involving multiple sclerosis, dimethyl fumarate demonstrated beneficial effects on relapse rates and indicators of inflammation and axonal destruction. It ameliorates disease progression and preserves myelin, axons, and neurons, potentially via the activation of the Nrf2 antioxidant pathway (Linker et al., 2011).
Chemical Synthesis Applications
This compound is used in the synthesis of highly substituted tetrahydrofurans. The Rh(II)-catalyzed reaction with aryl aldehydes and beta-nitrostyrenes forms these compounds, which may have various applications in organic chemistry (Nair et al., 2004).
Role in Cellular Processes
Research on derivatives like dimethyl sulfoxide (DMSO) indicates its capacity to suppress ion currents and calcium influx, protecting against excitotoxic death in neurons. This highlights the potential application of this compound derivatives in neurological research and therapies (Lu & Mattson, 2001).
Development of Hindered Tertiary Amines
This compound derivatives have been used to synthesize hindered tertiary amines. The Rh(2)(OAc)(4)-stabilized carbenoid derived from dimethyl diazomalonate inserts into the N-H bond of secondary aliphatic amines, leading to the formation of these amines in satisfactory yields. This could have implications in organic synthesis and pharmaceutical research (Yang et al., 2001).
Mechanism of Action in Multiple Sclerosis Models
Dimethyl fumarate inhibits the expression of integrin α4 on circulating lymphocytes in multiple sclerosis models, offering an alternative mechanism for its efficacy in treating this condition (Kihara et al., 2015).
Mécanisme D'action
The mechanism of action of Dimethyl 2-oxomalonate is not well understood. It is thought to involve dimethyl fumarate degradation to its active metabolite, monomethyl fumarate (MMF). Both dimethyl fumarate and MMF up-regulate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress .
Safety and Hazards
Propriétés
IUPAC Name |
dimethyl 2-oxopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c1-9-4(7)3(6)5(8)10-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOCYQDSDXLBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338213 | |
| Record name | Dimethyl 2-oxomalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3298-40-6 | |
| Record name | Dimethyl 2-oxomalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


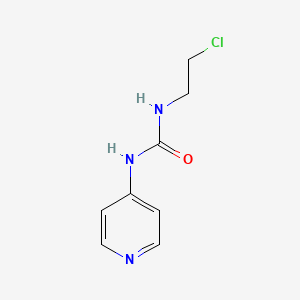
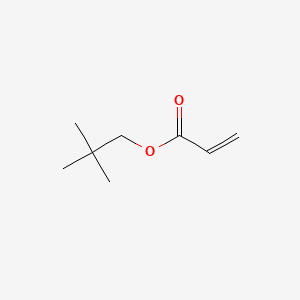

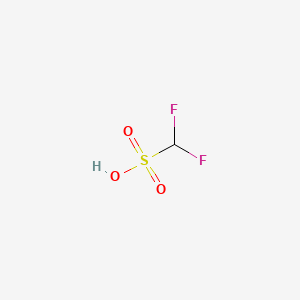


![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)

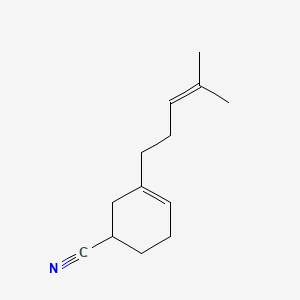
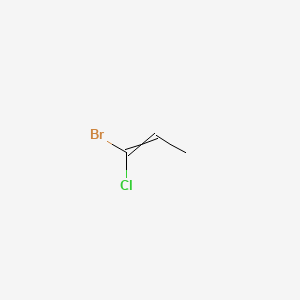
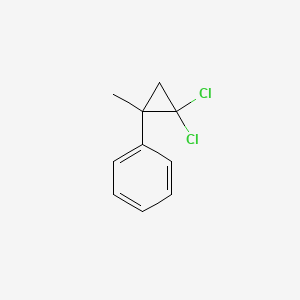
![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)
